molecular formula C9H13ClOSi B099773 (2-Chlorophenoxy)trimethylsilane CAS No. 17881-65-1

(2-Chlorophenoxy)trimethylsilane

Cat. No. B099773
CAS RN: 17881-65-1
M. Wt: 200.73 g/mol
InChI Key: NZLHRQHCIXYIMM-UHFFFAOYSA-N
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Description

(2-Chlorophenoxy)trimethylsilane is a compound that is part of the organosilicon family, which are compounds containing carbon-silicon bonds. It is related to various compounds studied in the provided papers, where trimethylsiloxy groups are attached to different organic frameworks. These compounds are of interest due to their reactivity and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of compounds related to (2-Chlorophenoxy)trimethylsilane often involves the use of trimethylsiloxy groups. For instance, the synthesis of 2-(Trimethylsiloxy)-1,3,2-dioxaborolanes involves the cleavage of trialkyltin or germanium derivatives with trimethylchlorosilane . Similarly, the synthesis of unsymmetrically substituted 1,2-bis-(trimethylsiloxy)ethenes is achieved through intramolecular acyloin condensation . These methods highlight the versatility of trimethylsiloxy groups in the synthesis of complex organosilicon compounds.

Molecular Structure Analysis

The molecular structure of compounds containing trimethylsiloxy groups can be quite varied. For example, the Zr-Si bond distance in a chlorobis(trimethylsiloxy)zirconium silyl derivative was reported to be the longest known to date, indicating the influence of the trimethylsiloxy group on bond lengths . The molecular structure can significantly affect the reactivity and properties of these compounds.

Chemical Reactions Analysis

Chemical reactions involving (2-Chlorophenoxy)trimethylsilane and related compounds can lead to various products depending on the conditions. For instance, reactions of 2-(Trimethylsiloxy)phenyl isocyanide with complexes of rhenium can proceed with Si-O bond cleavage, yielding different products based on the oxidation state of rhenium and the solvent used . Acid cleavage of trimethylsiloxy compounds can also be significantly faster compared to their non-siloxy analogs, as seen in the case of (2,4,6-trimethoxyphenyl)trimethylsilane .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds like (2-Chlorophenoxy)trimethylsilane are influenced by the presence of the trimethylsiloxy group. For example, the presence of trimethylsiloxy groups can affect the solvolysis reactions, as seen in the behavior of 1,2-bis(trimethylsiloxy)cyclopropanes . The electronic absorption and electron transmission spectra of trimethylsiloxy compounds can provide insights into their electronic structure, as demonstrated in the study of chloro-trimethylsiloxy norbornenes .

Scientific Research Applications

  • Organometallic Chemistry and Reactivity Studies

    • (2,4,6-Trimethoxyphenyl)trimethylsilane, a related compound, has been studied for its reactivity, particularly focusing on its acid cleavage properties in comparison to phenyltrimethylsilane (Eaborn, Salih, & Walton, 1972).
  • Applications in Electronic Materials and Chemical Vapor Deposition (CVD)

    • Trimethylsilane derivatives are utilized in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).
  • Study of Metalation Reactions in Organic Chemistry

    • Research on trimethylsilyl-substituted chloroarenes and fluoroarenes, like (2-chlorophenyl)trimethylsilane, has provided insights into the effects of bulky silyl substituents on the reactivity and metalation processes in organic synthesis (Heiss, Marzi, Mongin, & Schlosser, 2007).
  • Synthesis and Chemical Transformations

    • The reaction dynamics of (2-aminoethoxy)trimethylsilane with chloromethylalkoxysilanes have been explored to understand the formation of cyclic substitution products and the mechanism of detachment of the substituted methyl group from the silicon atom (Zhdanov, Pakhomov, & Arkhipov, 1967).
  • Photochemical Studies and Radical Behavior

    • Investigations into the photoreactivity of trimethylsilane derivatives in different conditions have contributed to understanding the radical and ionic chemistry of these compounds, especially in the context of photochemical generation and reactivity (Raviola, Ravelli, Protti, & Fagnoni, 2014).
  • Nanomaterials and Polymer Science

    • The synthesis of amphiphilic poly(organosiloxane) nanospheres utilizing trimethoxymethylsilane and other silane compounds has been studied for developing core−shell and core−shell−shell nanospheres with varying amphiphilic properties (Jungmann, Schmidt, Maskos, Weis, & Ebenhoch, 2002).
  • Advancements in Lithium-Ion Battery Technology

    • Novel silane compounds, including trimethylsilane derivatives, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries, showing great potential for enhancing battery performance and stability (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).
  • Catalysis and Gold-Catalyzed Reactions

    • Aryltrimethylsilanes, like (2-Chlorophenoxy)trimethylsilane, have been used in gold-catalyzed oxidative coupling reactions, showcasing their efficiency and the potential for minimizing byproducts in complex organic synthesis (Brenzovich, Brazeau, & Toste, 2010).

Safety And Hazards

“(2-Chlorophenoxy)trimethylsilane” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The safety information pictograms indicate that it is harmful if swallowed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

(2-chlorophenoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLHRQHCIXYIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346920
Record name (2-Chlorophenoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenoxy)trimethylsilane

CAS RN

17881-65-1
Record name (2-Chlorophenoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chlorophenoxy)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DV Muslin, NS Lyapina, NE Tyulina… - Russian journal of …, 2001 - Springer
Organosilicon aroxyls form disiloxybiaryls via CC dimerization with simultaneous (or subsequent) isomerization of the dimeric intermediate, involving migration of the ortho-organosilyl …
Number of citations: 2 link.springer.com
DJ Atkinson, J Sperry, MA Brimble - Synthesis, 2010 - thieme-connect.com
An alternate procedure for the preparation of 2-(trimethylsilyl) phenyl trifluoromethanesulfonate, a coveted benzyne precursor, is described. Modifications to existing methods result in a …
Number of citations: 32 www.thieme-connect.com

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